REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:8][CH:9]=1.[Br:14][C:15]1[CH:16]=[C:17]([CH2:24]Br)[C:18]([CH2:22]Br)=[C:19]([F:21])[CH:20]=1.O>CN(C)C=O>[Br:14][C:15]1[CH:16]=[C:17]2[C:18](=[C:19]([F:21])[CH:20]=1)[CH2:22][N:13]([S:10]([C:7]1[CH:6]=[CH:5][C:4]([CH3:3])=[CH:9][CH:8]=1)(=[O:12])=[O:11])[CH2:24]2 |f:0.1|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C1)F)CBr)CBr
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature, after which the resulting mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
at 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at the same temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CN(CC2=C(C1)F)S(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |